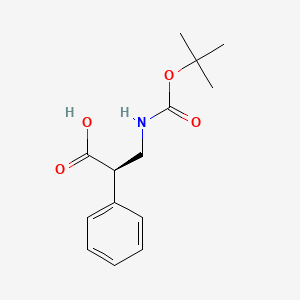

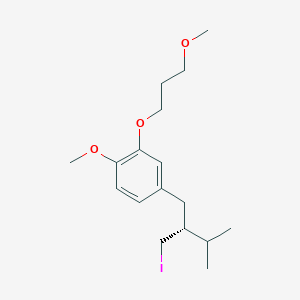

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Descripción general

Descripción

“®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

A novel synthesis of “®-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid”, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This synthesis features a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .Chemical Reactions Analysis

The Boc group in “®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Aplicaciones Científicas De Investigación

-

Peptide Synthesis

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

-

Deprotection of Boc Amino Acids and Peptides

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

-

Direct Introduction of the Boc Group

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

-

Peptide Synthesis

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

-

Deprotection of Boc Amino Acids and Peptides

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

-

Direct Introduction of the Boc Group

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

-

Peptide Synthesis

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

-

Deprotection of Boc Amino Acids and Peptides

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

-

Direct Introduction of the Boc Group

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

Propiedades

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428360 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

CAS RN |

181140-88-5 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)